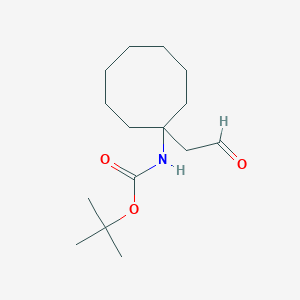

![molecular formula C24H22ClN3O3S2 B2495350 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 919705-75-2](/img/structure/B2495350.png)

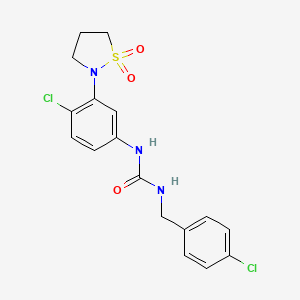

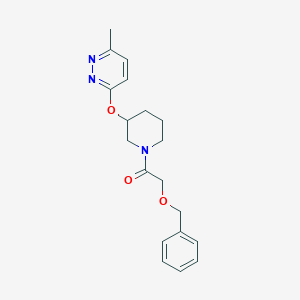

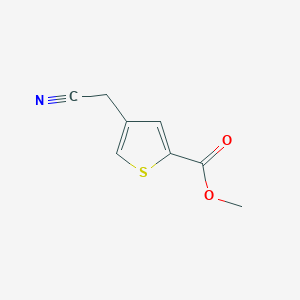

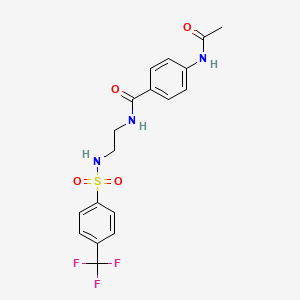

4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds similar to the one mentioned involves cyclization, condensation, and functional group transformation reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with chloroacetoacetate, showcasing a methodology that could potentially be applied or modified for the synthesis of the target compound (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of related compounds is usually established using spectroscopic techniques such as IR, ^1H NMR, and MS. These methods help determine the functional groups present and their arrangement within the molecule, providing insights into the molecular structure of the target compound (P. Dighe et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of benzothiazole and benzamide derivatives are influenced by their functional groups. For example, sulfamoyl and benzothiazolyl groups contribute to their binding affinity and reactivity towards biological targets, affecting their pharmacological profile (Łukasz Tomorowicz et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. These properties are often determined experimentally and can provide valuable information for compound formulation and application (V. Horishny & V. Matiychuk, 2020).

Scientific Research Applications

Anticancer Activity

Research has identified derivatives of sulfamoyl benzamides as potential anticancer agents. Specifically, compounds similar to the queried chemical have shown proapoptotic activity on melanoma cell lines, with significant growth inhibition observed at certain concentrations. This suggests a promising avenue for developing new treatments targeting cancer cells through apoptosis induction. Further studies have highlighted these compounds as inhibitors of human carbonic anhydrase isoforms, which are relevant in various physiological processes, including tumor growth and metastasis. The inhibition of these enzymes could therefore represent a novel strategy in cancer therapy (Yılmaz et al., 2015).

Enzyme Inhibition

Another area of research focuses on the inhibition of carbonic anhydrases, enzymes critical to many biological processes. Compounds structurally related to 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide have been synthesized and shown to inhibit carbonic anhydrase isoforms effectively. These findings are significant for therapeutic applications, particularly in treating conditions where abnormal enzyme activity is a factor. The ability to modulate the activity of these enzymes with small molecule inhibitors opens up potential treatments for a range of diseases, including glaucoma and certain types of cancer (Ulus et al., 2016).

Antimicrobial and Antifungal Properties

Further investigations have revealed that sulfamoyl benzamide derivatives exhibit antimicrobial and antifungal properties. This is particularly relevant in the search for new agents to combat microbial resistance, a growing concern in global health. The development of new compounds with effective antimicrobial activity against a range of pathogens could significantly impact treating infectious diseases (Obasi et al., 2017).

Future Directions

properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O3S2/c1-3-28(15-17-7-5-4-6-8-17)33(30,31)19-11-9-18(10-12-19)23(29)27-24-26-22-16(2)20(25)13-14-21(22)32-24/h4-14H,3,15H2,1-2H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTOTJFYNZQQSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)

![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)

![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)